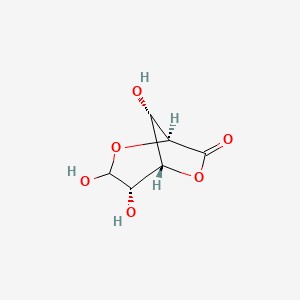

Mannuronic acid lactone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mannuronic acid lactone is a compound derived from mannuronic acid, one of the naturally occurring uronic acids. It plays a significant role in the structure of many marine plants and is a chief constituent of algin, a product of growing commercial importance . This compound is of particular interest due to its applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Mannuronic acid lactone can be prepared from algin through a series of chemical reactions. The algin is first converted to alginic acid, which is then hydrolyzed by the action of concentrated sulfuric acid followed by dilute acid. This process allows the lactone to crystallize directly from the hydrolyzate of alginic acid without the intermediate separation of the amorphous barium salt or the cinchonine salt . The yield from this method is approximately 25 to 30 percent of the alginic acid used .

Analyse Des Réactions Chimiques

Mannuronic acid lactone undergoes various chemical reactions, including glycosylation, oxidation, and reduction. In glycosylation reactions, mannuronic acid donors equipped with specific groups, such as the 3-O-picoloyl group, can achieve stereocontrol of glycosylations . Common reagents used in these reactions include thiomannuronic derivatives and ethanol-based acceptors . The major products formed from these reactions are β-glycosides and other glycosylated compounds .

Applications De Recherche Scientifique

Mannuronic acid lactone has numerous scientific research applications. In chemistry, it is used in the synthesis of various glycosides and oligosaccharides . In biology and medicine, this compound derivatives are considered valuable biopolymers for drug delivery, cancer therapy, tissue engineering, and other biomedical applications . Additionally, it is used in the food, agricultural, and cosmetic industries due to its unique physicochemical properties .

Mécanisme D'action

The mechanism of action of mannuronic acid lactone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit matrix metalloproteinase-2 activity, reduce inflammatory cytokine levels, and induce apoptosis in certain cells . These effects are mediated through various biochemical pathways, including the modulation of immune cell infiltration and the reduction of antibody production .

Comparaison Avec Des Composés Similaires

Mannuronic acid lactone can be compared with other uronic acids, such as glucuronic acid and galacturonic acid. While all these compounds share similar structural features, this compound is unique due to its specific applications and properties . Similar compounds include glucuronic acid, galacturonic acid, and their respective glycosides .

Propriétés

Numéro CAS |

7424-09-1 |

|---|---|

Formule moléculaire |

C6H8O6 |

Poids moléculaire |

176.12 g/mol |

Nom IUPAC |

(1S,4S,5S,8S)-3,4,8-trihydroxy-2,6-dioxabicyclo[3.2.1]octan-7-one |

InChI |

InChI=1S/C6H8O6/c7-1-3-2(8)5(9)12-4(1)6(10)11-3/h1-5,7-9H/t1-,2-,3-,4-,5?/m0/s1 |

Clé InChI |

NNKCVJYUFBVOMM-MJCJSMLMSA-N |

SMILES isomérique |

[C@@H]1([C@H]2[C@@H](C(O[C@@H]1C(=O)O2)O)O)O |

SMILES canonique |

C1(C2C(C(OC1C(=O)O2)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727612.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11727628.png)

![N-[(E)-(Phenylmethylidene)amino]guanidine hydrobromide](/img/structure/B11727637.png)

![N-[(4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727660.png)

![3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B11727669.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11727685.png)